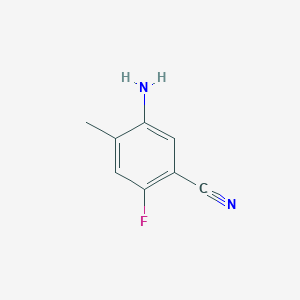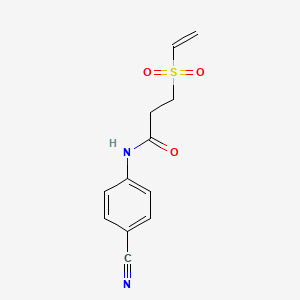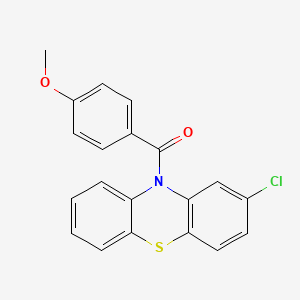
チューブリン阻害剤 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
iHAP1 is an inhibitor of tubulin polymerization (IC50 = 0.87 µM) and an allosteric activator of a heterotrimeric protein phosphatase 2A (PP2A) complex containing the PP2A-B56ε regulatory B subunit. It inhibits proliferation of K562 chronic myeloid leukemia (CML) cells (IC50 = 0.84 µM), induces cell cycle arrest at the G2/M phase in KOPT-K1 T cell acute lymphoblastic leukemia (T-ALL) cells, and induces apoptosis in a variety of T-ALL cells (IC50s = 0.4-0.6 µM). iHAP1 reduces the frequency of human CD45+ leukemia cells in the bone marrow, spleen, and liver and increases survival in a KOPT-K1 mouse xenograft model when administered at doses of 2.5 and 80 mg/kg per day.
科学的研究の応用
がん治療
チューブリン阻害剤は、潜在的な抗がん剤として認識されています . これらの薬剤は、幅広いヒト腫瘍細胞株に対して強力な細胞毒性を示しています . iHAP1は、チューブリン阻害剤の一種であり、マウスのKOPT-K1異種移植片および遺伝子導入ゼブラフィッシュモデルのT-ALL細胞に対して、強力な抗腫瘍活性を示しています .
血管破壊/血管新生
チューブリン阻害剤は、新しい血管の形成を阻害し、既存の血管を破壊する能力を示しています . これらの薬剤は、血管破壊剤(VDAs)として作用し、腫瘍血管の急速な閉塞と腫瘍の壊死を引き起こします .
ナノ粒子薬物送達
最近の研究では、チューブリン阻害剤のナノ粒子薬物送達は、化学療法薬の薬物動態と薬力学に好ましい変化をもたらす可能性があることが示されています . これには、溶解性の向上、初回通過肝代謝によるクリアランス回避による半減期の延長、腫瘍細胞における薬物濃度の著しい増加などが含まれます .
微小管不安定化
チューブリン阻害剤は、微小管安定化剤(MSAs)または微小管不安定化剤(MDAs)として作用します . iHAP1は、in vitroおよびin vivoで微小管の集合を直接阻害し、微小管毒として作用することが明らかになっています .
細胞周期停止
iHAP1処理は、細胞が細胞周期のG2–M期に停止することを引き起こすことが観察されています . この細胞周期の乱れは、がん細胞の死につながる可能性があります。
アポトーシスの誘導
iHAP1処理は、細胞周期停止に加えて、がん細胞におけるアポトーシスを誘導することもわかっています . このプログラムされた細胞死は、チューブリン阻害剤が抗がん作用を発揮する別のメカニズムです。
作用機序
Target of Action
The primary target of Tubulin Inhibitor 6, also known as (2-Chloro-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone or iHAP1, is the protein tubulin . Tubulin is a globular protein that polymerizes into structures called microtubules, which are vital for many cellular processes, including cell division, cell motility, and intracellular trafficking .
Mode of Action
Tubulin Inhibitor 6 interacts with its target by binding to a novel tubulin site, disrupting microtubule networks in cells . This compound destabilizes microtubules by acting as a molecular plug that sterically inhibits the curved-to-straight conformational switch in the α-tubulin subunit, and by sequestering tubulin dimers into assembly incompetent oligomers . This unique mechanism of action results in the arrest of cells in the G2/M phase of the cell cycle and induces cell death .
Biochemical Pathways
The primary biochemical pathway affected by Tubulin Inhibitor 6 is the microtubule dynamics during cell division . By interfering with this pathway, the compound arrests cells in mitosis and often promotes senescence or apoptotic cell death . This is the primary strategy of chemotherapies .
Pharmacokinetics
Similar tubulin inhibitors have been reported to bind to tubulin rapidly, and this binding is reversible and independent of temperature
Result of Action
The result of Tubulin Inhibitor 6’s action at the molecular level is the destabilization of microtubules and the sequestration of tubulin dimers into assembly incompetent oligomers . At the cellular level, this leads to the arrest of cells in the G2/M phase of the cell cycle and the induction of cell death . This can lead to the inhibition of tumor growth, making Tubulin Inhibitor 6 a potential therapeutic agent for cancer treatment .
Action Environment
The action, efficacy, and stability of Tubulin Inhibitor 6 can be influenced by various environmental factors. For instance, the temperature can affect the binding of the compound to tubulin . Additionally, the cellular environment, particularly the presence of other proteins and cellular components, can influence the compound’s ability to disrupt microtubule networks
生化学分析
Biochemical Properties
Tubulin Inhibitor 6 interacts with tubulin, a protein that forms microtubules, which are essential for cell division and intracellular transport . The compound destabilizes microtubules by acting as a molecular plug that sterically inhibits the curved-to-straight conformational switch in the α-tubulin subunit . This interaction disrupts the assembly and disassembly of tubulin into microtubule polymers, thereby interrupting cell division .
Cellular Effects
Tubulin Inhibitor 6 has profound effects on various types of cells and cellular processes. By inhibiting tubulin assembly and suppressing microtubule formation, it effectively blocks cell cycle progression and results in apoptosis . This makes Tubulin Inhibitor 6 a potential therapeutic agent for diseases characterized by uncontrolled cell division, such as cancer .
Molecular Mechanism
The molecular mechanism of Tubulin Inhibitor 6 involves its interaction with the protein tubulin. It acts as a molecular plug that sterically inhibits the curved-to-straight conformational switch in the α-tubulin subunit . This prevents tubulin from arranging itself in the form of microtubule filaments, leaving the protein in a structure that doesn’t fit into microtubules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tubulin Inhibitor 6 can change over time. For instance, the compound’s ability to inhibit tubulin polymerization can lead to a gradual decrease in cell viability
Dosage Effects in Animal Models
The effects of Tubulin Inhibitor 6 can vary with different dosages in animal models. For instance, in a study of triple-negative breast cancer, the compound significantly inhibited primary tumor growth and the number of lung metastases, with no obvious signs of toxicity
Metabolic Pathways
Tubulin Inhibitor 6 is involved in metabolic pathways related to tubulin dynamics. HDAC6, a cytoplasmic class II histone deacetylase, is known to regulate tubulin acetylation, a post-translational modification that enhances the binding of the motor protein kinesin-1 to tubulin, promoting transport of cargoes along microtubules . This suggests that Tubulin Inhibitor 6 may influence metabolic flux or metabolite levels through its interaction with tubulin and HDAC6 .
Transport and Distribution
Tubulin Inhibitor 6 is likely transported and distributed within cells and tissues via its interaction with tubulin. As tubulin forms the microtubules that serve as tracks for intracellular transport, compounds that interact with tubulin, like Tubulin Inhibitor 6, could potentially be transported along these tracks .
Subcellular Localization
The subcellular localization of Tubulin Inhibitor 6 is likely to be closely associated with the microtubule network due to its interaction with tubulin. Given that microtubules are found throughout the cell and play a crucial role in organizing the cell’s structure, Tubulin Inhibitor 6 is likely to be found in various subcellular compartments where microtubules are present .
特性
IUPAC Name |
(2-chlorophenothiazin-10-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2S/c1-24-15-9-6-13(7-10-15)20(23)22-16-4-2-3-5-18(16)25-19-11-8-14(21)12-17(19)22/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWHYHPUEDNIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105925-39-1 |
Source


|
| Record name | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)

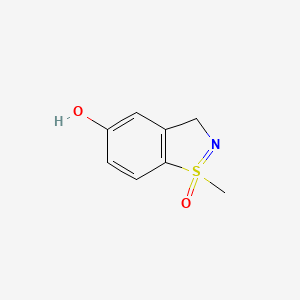

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)

![2-(3,4-dimethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2528147.png)


![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)
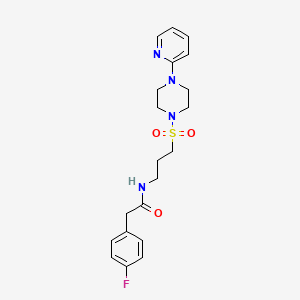
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)
